(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a cyclopropyl-thiadiazole moiety, and a morpholinecarboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with cyclopropylamine under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Morpholinecarboxamide Group: This step involves the reaction of the intermediate compound with morpholine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Various semiconductor materials: Used in the electronics industry for their unique properties.
Uniqueness
N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple fields.
Properties
Molecular Formula |
C19H23N5O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H23N5O3S/c25-16(21-18-23-22-17(28-18)14-6-7-14)15(12-13-4-2-1-3-5-13)20-19(26)24-8-10-27-11-9-24/h1-5,14-15H,6-12H2,(H,20,26)(H,21,23,25)/t15-/m0/s1 |
InChI Key |
CBGWPHVHBWMFCH-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC1C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.